2,4-Difluoro-3-nitrobenzonitrile
Overview
Description
2,4-Difluoro-3-nitrobenzonitrile: is an organic compound with the molecular formula C7H2F2N2O2 . It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 4th positions, and a nitro group is substituted at the 3rd position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrobenzonitrile typically involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a composite catalyst such as cuprous iodide and potassium iodide. The reaction is carried out under nitrogen protection at temperatures ranging from 100°C to 150°C for 20-48 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of alkyl benzene as a solvent and the reaction is optimized to ensure high yield and purity. The reaction mixture is filtered, and the filtrate is decompressed and fractionated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amines: From the reduction of the nitro group.
Substituted Benzonitriles: From nucleophilic substitution reactions.
Scientific Research Applications
2,4-Difluoro-3-nitrobenzonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
2,3-Difluorobenzonitrile: Similar structure but with fluorine atoms at the 2nd and 3rd positions.
3,5-Difluoro-4-nitrobenzonitrile: Similar structure but with fluorine atoms at the 3rd and 5th positions.
Uniqueness: 2,4-Difluoro-3-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
IUPAC Name |
2,4-difluoro-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWWHRCQMLPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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